molecular formula C16H16ClNO3 B5706055 2-(2-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]acetamide

2-(2-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B5706055
M. Wt: 305.75 g/mol
InChI Key: PEDBDNAVYTVVPQ-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and a methoxyphenylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]acetamide typically involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chlorophenoxyacetyl chloride. This intermediate is then reacted with 4-methoxybenzylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The acetamide group can be reduced to form an amine.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-chlorophenoxy)-N-[(4-formylphenyl)methyl]acetamide or 2-(2-chlorophenoxy)-N-[(4-carboxyphenyl)methyl]acetamide.

    Reduction: Formation of 2-(2-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]amine.

    Substitution: Formation of 2-(2-nucleophile-phenoxy)-N-[(4-methoxyphenyl)methyl]acetamide.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The methoxyphenylmethyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenoxy)-N-[(4-methoxyphenyl)methyl]acetamide
  • 2-(4-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]acetamide
  • 2-(2-chlorophenoxy)-N-[(4-ethoxyphenyl)methyl]acetamide

Uniqueness

2-(2-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]acetamide is unique due to the specific combination of the chlorophenoxy and methoxyphenylmethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the chlorine atom enhances its reactivity, while the methoxy group can influence its solubility and binding interactions.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-20-13-8-6-12(7-9-13)10-18-16(19)11-21-15-5-3-2-4-14(15)17/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDBDNAVYTVVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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